Didesmethyl Chlorpheniramine Maleate Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

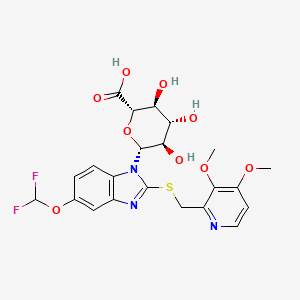

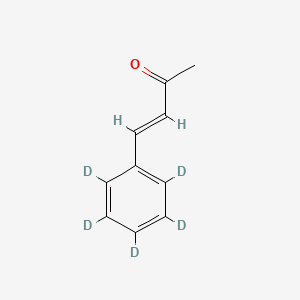

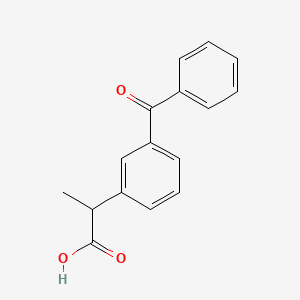

Didesmethyl Chlorpheniramine Maleate Salt is a derivative of chlorpheniramine, a well-known antihistamine used to treat allergic reactions. This compound is characterized by its molecular formula C14 H15 Cl N2 . C4 H4 O4 and a molecular weight of 362.81 . It is commonly used in research and pharmaceutical applications due to its antihistaminic properties.

Mécanisme D'action

Target of Action

Didesmethyl Chlorpheniramine Maleate Salt, a metabolite of Chlorpheniramine , primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, hay fever, rhinitis, urticaria, and asthma .

Mode of Action

The compound acts as an antagonist to the histamine H1 receptor . By binding to these receptors, it blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine . It disrupts histamine signaling by competing with histamine for cell receptor sites on effector cells .

Biochemical Pathways

Upon administration, this compound interferes with the normal functioning of histamine H1 receptors, thereby affecting the biochemical pathways associated with these receptors .

Pharmacokinetics

The pharmacokinetics of Chlorpheniramine, the parent compound of this compound, have been studied in humans . After oral administration, the compound appears rapidly in plasma . The plasma half-life of an oral dose was found to be 12 to 15 hours, and that of an intravenous dose, 28 hours . The compound is extensively metabolized and excreted in the urine as mono- and didesmethyl chlorpheniramine, among other metabolites .

Result of Action

The primary result of this compound’s action is the alleviation of symptoms associated with conditions like allergies and hay fever . By blocking the action of histamine on H1 receptors, the compound can reduce symptoms such as itching, redness, and edema .

Action Environment

For instance, alcohol, sedatives, and tranquilizers may increase drowsiness, a common side effect of antihistamines .

Analyse Biochimique

Biochemical Properties

Didesmethyl Chlorpheniramine Maleate Salt, like its parent compound Chlorpheniramine, is likely to interact with histamine H1 receptors, blocking the action of endogenous histamine . This interaction can lead to temporary relief of negative symptoms brought on by histamine, such as allergic reactions .

Cellular Effects

The effects of this compound on cells are not well-studied. Chlorpheniramine has been shown to have effects on T cells, a type of white blood cell. Upon T cell activation, Chlorpheniramine can disrupt histamine signaling, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Molecular Mechanism

It is likely to be similar to that of Chlorpheniramine, which competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This blocks the action of endogenous histamine, leading to temporary relief of allergy symptoms .

Temporal Effects in Laboratory Settings

Chlorpheniramine has been shown to have persistent levels in plasma after administration, indicating a large volume of distribution and tissue deposition .

Dosage Effects in Animal Models

Chlorpheniramine has been used in various dosages in humans to relieve symptoms of allergies and the common cold .

Metabolic Pathways

This compound is likely metabolized similarly to Chlorpheniramine, which is extensively metabolized and excreted in the urine as mono- and didesmethyl chlorpheniramine, among other metabolites .

Transport and Distribution

Chlorpheniramine has been shown to have a large volume of distribution, indicating extensive tissue distribution .

Subcellular Localization

Chlorpheniramine has been shown to interact with histamine H1 receptors, which are located on the cell membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Didesmethyl Chlorpheniramine Maleate Salt involves the reaction of chlorpheniramine with maleic acid. The process typically includes dissolving chlorpheniramine in absolute ethyl alcohol, followed by the addition of maleic acid. The mixture is stirred at room temperature, filtered, and the resulting filter cake is further processed by heating and cooling to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Didesmethyl Chlorpheniramine Maleate Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated derivatives, while reduction may produce dechlorinated compounds .

Applications De Recherche Scientifique

Didesmethyl Chlorpheniramine Maleate Salt is widely used in scientific research, particularly in the fields of:

Chemistry: As a reference material for analytical methods and quality control.

Biology: In studies involving histamine receptors and allergic reactions.

Medicine: As a model compound for developing new antihistamines and studying their pharmacokinetics.

Industry: In the production of pharmaceuticals and as a standard for testing the purity of related compounds

Comparaison Avec Des Composés Similaires

Chlorpheniramine Maleate: A widely used antihistamine with similar properties but different pharmacokinetics.

Dexchlorpheniramine Maleate: The S-enantiomer of chlorpheniramine, which is more potent and has a slightly different pharmacological profile

Uniqueness: Didesmethyl Chlorpheniramine Maleate Salt is unique due to its specific molecular structure, which provides distinct pharmacokinetic properties and a different profile of activity compared to its analogs. This makes it valuable for specific research applications and as a reference standard in analytical chemistry .

Propriétés

IUPAC Name |

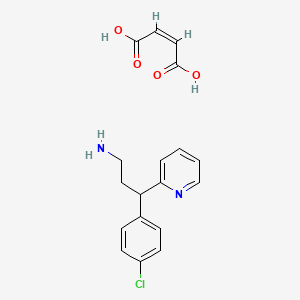

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2.C4H4O4/c15-12-6-4-11(5-7-12)13(8-9-16)14-3-1-2-10-17-14;5-3(6)1-2-4(7)8/h1-7,10,13H,8-9,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXHRHVXXRKUMZ-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23052-94-0 |

Source

|

| Record name | 2-Pyridinepropanamine, γ-(4-chlorophenyl)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23052-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

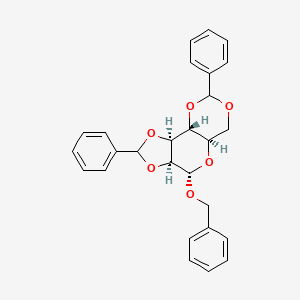

![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)

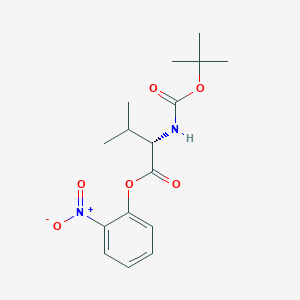

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)

![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/new.no-structure.jpg)